Cas no 1088187-53-4 (N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide)

N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole-1-propanamide, N-[[4-[(2-furanylcarbonyl)amino]phenyl]methyl]-
- N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide
-
- インチ: 1S/C22H20N4O3/c27-21(11-12-26-15-24-18-4-1-2-5-19(18)26)23-14-16-7-9-17(10-8-16)25-22(28)20-6-3-13-29-20/h1-10,13,15H,11-12,14H2,(H,23,27)(H,25,28)
- InChIKey: IFFJFPHWJFWHSJ-UHFFFAOYSA-N
- ほほえんだ: C1N(CCC(NCC2=CC=C(NC(C3=CC=CO3)=O)C=C2)=O)C2=CC=CC=C2N=1
N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261006-1g |
N-(4-{[3-(1H-1,3-benzodiazol-1-yl)propanamido]methyl}phenyl)furan-2-carboxamide |
1088187-53-4 | 1g |
$0.0 | 2023-09-14 | ||
Enamine | EN300-261006-1.0g |
N-(4-{[3-(1H-1,3-benzodiazol-1-yl)propanamido]methyl}phenyl)furan-2-carboxamide |
1088187-53-4 | 1.0g |
$0.0 | 2023-03-01 |
N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamideに関する追加情報
Professional Introduction to N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide and CAS No. 1088187-53-4
N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1088187-53-4, represents a fusion of heterocyclic chemistry and peptidomimetic design, making it a subject of extensive research and development. The molecular structure incorporates a furan moiety linked to an amide group, which is further substituted with a phenyl ring connected to a propyl chain terminated by an amide functionalities. This intricate arrangement not only imparts specific physicochemical properties but also suggests potential interactions with biological targets.
The core of this compound lies in its 1H-1,3-benzodiazole scaffold, a well-known pharmacophore that has been extensively studied for its anxiolytic, sedative, and anticonvulsant properties. The benzodiazole moiety is connected to a propyl chain via an amide bond, which introduces a level of conformational flexibility. This design allows for the exploration of various conformations that could optimize binding affinity to target proteins. The phenyl ring further extends the molecular framework, providing additional sites for interaction and modulating the overall pharmacological profile.
In recent years, there has been a surge in interest towards peptidomimetics as alternatives to traditional peptides due to their improved stability, bioavailability, and reduced immunogenicity. The compound in question exemplifies this trend by mimicking peptide sequences through the use of rigid heterocyclic structures and amide linkages. The presence of the furan ring not only contributes to the overall stability of the molecule but also introduces electronic properties that could influence its interactions with biological targets. This combination of features makes it an attractive candidate for further investigation in drug discovery.
The amide functionalities within the molecule are particularly noteworthy as they can serve as hydrogen bond donors or acceptors, crucial for establishing stable interactions with biological targets such as enzymes or receptors. The specific arrangement of these amides can fine-tune the compound's solubility, permeability, and metabolic stability, all of which are critical factors in drug development. Additionally, the propyl chain provides a hydrophobic region that can enhance membrane permeability, facilitating cellular uptake.
Recent advancements in computational chemistry have enabled researchers to predict and optimize the binding properties of such compounds with high accuracy. Molecular docking studies have been instrumental in understanding how N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide interacts with potential target proteins. These studies have highlighted the importance of the benzodiazole moiety in establishing favorable interactions with binding pockets in target enzymes. Furthermore, the flexibility introduced by the propyl chain has been shown to enhance binding affinity by allowing optimal alignment with key residues in the target protein.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as condensation reactions to form amide bonds and cyclization reactions to introduce the heterocyclic structures. Each step has been optimized to ensure high yields and purity, which are essential for subsequent biological evaluation. The synthetic strategy also emphasizes sustainability by minimizing waste and utilizing environmentally friendly reagents where possible.
Beyond its structural complexity, N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide has shown promising preliminary biological activity. In vitro studies have indicated potential effects on enzymes involved in neurotransmitter metabolism and inflammation pathways. These findings align with the known pharmacological properties of benzodiazole derivatives and suggest that this compound could have therapeutic applications in areas such as central nervous system disorders and inflammatory conditions.
The potential therapeutic applications of this compound are further supported by its favorable pharmacokinetic profile. Preclinical studies have demonstrated good oral bioavailability and reasonable metabolic stability, suggesting that it could be developed into a viable drug candidate. Additionally, its chemical structure suggests that it may exhibit low toxicity profiles, which is crucial for any therapeutic agent intended for human use.
As research continues to evolve, new methodologies are being developed to enhance the efficiency and scope of drug discovery programs. High-throughput screening (HTS) techniques combined with advanced computational tools have accelerated the identification of lead compounds like N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide. These approaches enable researchers to rapidly evaluate large libraries of compounds for their biological activity against various targets.
The integration of machine learning algorithms into drug discovery has also revolutionized how researchers identify and optimize lead compounds. Predictive models can now accurately forecast the binding affinity and pharmacokinetic properties of novel molecules based on their structural features. This has significantly reduced the time and resources required to develop new drugs while improving their success rates in clinical trials.
In conclusion, N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide is a structurally complex and biologically promising compound that exemplifies the latest advancements in pharmaceutical chemistry. Its unique combination of heterocyclic scaffolds and peptidomimetic design makes it an attractive candidate for further research and development. With ongoing studies exploring its potential therapeutic applications and optimizing its pharmacological profile, this compound represents a significant step forward in addressing unmet medical needs.
1088187-53-4 (N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide) 関連製品
- 120351-98-6(2-(2,5-dimethoxyphenoxy)ethan-1-amine)
- 2004301-16-8({1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine)
- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)
- 1797791-48-0(2-(2-chloro-6-fluorophenyl)-N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}acetamide)
- 176793-54-7(2-Hydroxy-4-(1-methyl-1-nitroethyl)-tetrahydrofuran(Mixture of Diastereomers))
- 536742-59-3(4-(3-hydroxypyrrolidin-1-yl)benzonitrile)
- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)
- 896618-78-3(2-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraen-4-ylphenol)
- 2171993-06-7(1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine)
- 2228825-91-8(2-fluoro-3-(1H-indol-3-yl)propan-1-amine)



